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Introduction
AZD1940 is a peripherally acting, mixed cannabinoid receptor 1 (CB1) and cannabinoid

receptor 2 (CB2) agonist developed by AstraZeneca.[1] It was investigated as a potential

analgesic for neuropathic pain, with the hypothesis that by limiting its action to the peripheral

nervous system, the therapeutic benefits of cannabinoid receptor activation could be achieved

without the central nervous system (CNS) side effects typically associated with cannabinoids.

[1][2] This technical guide provides a comprehensive overview of the research on AZD1940 for

neuropathic pain, presenting available data, experimental protocols, and relevant biological

pathways.

Core Data Summary
Preclinical Research
While multiple sources indicate that AZD1940 demonstrated analgesic efficacy in preclinical

rodent models of inflammatory and neuropathic pain through a CB1 receptor-dependent

mechanism with low brain uptake, specific quantitative data from these studies are not

extensively available in the public domain.[2][3] The preclinical development aimed to establish

a therapeutic window that would provide pain relief without CNS-related adverse events.[2]
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Clinical trials in humans, however, did not replicate the promising analgesic effects observed in

preclinical settings. Two key clinical studies evaluated the efficacy of AZD1940 in acute pain

models intended to be predictive of efficacy in neuropathic pain.

Table 1: Quantitative Data from Human Clinical Trials of AZD1940

Study Pain Model Drug Doses
Key
Outcome
Measures

Results
Adverse
Events

Kalliomäki et

al., 2013

Capsaicin-

Induced Pain

and

Hyperalgesia

Single oral

doses of 400

µg and 800

µg

Pain intensity

(Visual

Analogue

Scale - VAS),

Primary and

Secondary

Hyperalgesia

No significant

attenuation of

ongoing pain,

primary or

secondary

hyperalgesia

compared to

placebo.[4]

Mild-to-

moderate

CNS-related

and

gastrointestin

al adverse

events;

feelings of

being 'high'

and 'sedated'

were

reported.[4]

Kalliomäki et

al., 2013

Post-

Operative

Pain after

Third Molar

Surgical

Removal

Single oral

dose of 800

µg

Post-

operative

pain (VAS),

Time to

rescue

medication

No significant

difference in

pain scores

compared to

placebo; no

significant

difference in

time to or

amount of

rescue

medication

used.[5]

Postural

dizziness,

nausea,

hypotension,

and

headache

were

commonly

observed.[5]
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AZD1940 exerts its effects by acting as an agonist at CB1 and CB2 receptors, which are G-

protein coupled receptors (GPCRs). The primary mechanism of action relevant to analgesia

involves the activation of these receptors on peripheral sensory neurons.

CB1/CB2 Receptor Signaling Cascade
The binding of AZD1940 to CB1 and CB2 receptors, which are coupled to the inhibitory G-

protein (Gi/o), initiates a signaling cascade that ultimately reduces neuronal excitability. This

involves:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.

Modulation of Ion Channels: Activation of G-proteins leads to the inhibition of voltage-gated

calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying

potassium channels (hyperpolarizing the neuron).

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence gene

transcription and other cellular processes.

Cell Membrane Intracellular

AZD1940 CB1/CB2 ReceptorBinds to Gi/o ProteinActivates

Adenylyl Cyclase
Inhibits

Ca2+ ChannelInhibits

K+ Channel

Activates

MAPK Pathway

↓ cAMP

↓ Ca2+ Influx

↑ K+ Efflux
(Hyperpolarization)

↓ PKA

↓ Neuronal Excitability
↓ Neurotransmitter Release

(Analgesia)
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AZD1940 Signaling Pathway

Experimental Protocols
Preclinical Neuropathic Pain Model (Generalized
Workflow)
While specific protocols for AZD1940 are not publicly detailed, a typical experimental workflow

for evaluating a compound in a rodent model of neuropathic pain is as follows.
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Preclinical Neuropathic Pain Experimental Workflow
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Human Capsaicin-Induced Pain Model
Objective: To assess the analgesic and antihyperalgesic effects of AZD1940 in a human model

of cutaneous sensitization.

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period,

cross-over study.[4]

Participants: Healthy male volunteers.[4]

Procedure:

Drug Administration: Participants received a single oral dose of AZD1940 (400 µg or 800 µg)

or placebo.[4]

Pain and Primary Hyperalgesia Induction: Intradermal injection of capsaicin into the forearm

to induce ongoing pain and primary hyperalgesia at the injection site.[4]

Secondary Hyperalgesia Induction: Topical application of capsaicin cream on the calf to

induce a larger area of secondary hyperalgesia (pain in response to light touch).[4]

Assessments:

Ongoing Pain: Rated on a 0-100 mm Visual Analogue Scale (VAS).[4]

Primary Hyperalgesia: Assessed by measuring heat pain thresholds.[4]

Secondary Hyperalgesia: The area of mechanical allodynia was mapped.[4]

CNS Effects: Assessed using Visual Analogue Mood Scales (VAMS) for feelings such as

'stimulated', 'high', 'anxious', 'sedated', or 'down'.[4]

Post-Operative Pain after Third Molar Surgical Removal
Objective: To evaluate the analgesic efficacy of AZD1940 in a model of acute post-operative

pain.

Study Design: A randomized, double-blind, placebo-controlled study.[5]
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Participants: Patients scheduled for the surgical removal of an impacted lower third molar.[5]

Procedure:

Drug Administration: Participants received a single oral dose of 800 µg AZD1940, 500 mg

naproxen (as a positive control), or placebo 1.5 hours before surgery.[5]

Surgical Procedure: Surgical removal of an impacted lower third molar.

Assessments:

Post-Operative Pain: Ongoing pain and pain on jaw movement were assessed on a 0-100

mm VAS for 8 hours post-operatively.[5]

Rescue Medication: The time to the first request for rescue medication (acetaminophen)

was recorded.[5]

Subjective Cannabinoid Effects: Assessed using the Visual Analogue Mood Scale (VAMS).

[5]

Conclusion
AZD1940 was developed as a peripherally restricted CB1/CB2 receptor agonist with the aim of

providing analgesia for neuropathic pain without CNS side effects. While preclinical studies

were reportedly positive, clinical trials in human pain models did not demonstrate significant

analgesic efficacy at the doses tested.[4][5] The emergence of mild CNS effects at higher

doses in clinical trials suggests that achieving a therapeutic window for analgesia without

central effects was challenging.[4] The data and protocols summarized in this guide provide a

technical overview of the research trajectory of AZD1940 and highlight the translational

difficulties in cannabinoid-based analgesia research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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